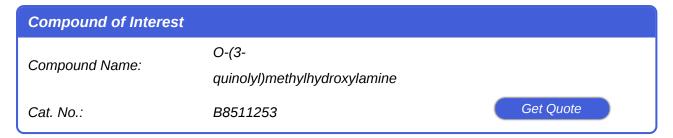


Technical Guide: Spectroscopic Characterization of O-(3-quinolyl)methylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of **O-(3-quinolyl)methylhydroxylamine**. Due to the limited availability of public experimental data for this specific compound, this guide presents predicted spectral information based on analogous structures and established principles of spectroscopic analysis. Additionally, it outlines comprehensive experimental protocols for acquiring such data.

Chemical Structure and Properties

IUPAC Name: O-(quinolin-3-ylmethyl)hydroxylamine

CAS Number: 205111-39-3

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for **O-(3-quinolyl)methylhydroxylamine**. These predictions are derived from the analysis of structurally similar compounds and standard spectroscopic data.



Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.9	S	1H	H2 (Quinoline)
~8.1	d	1H	H4 (Quinoline)
~8.0	d	1H	H8 (Quinoline)
~7.8	d	1H	H5 (Quinoline)
~7.6	t	1H	H7 (Quinoline)
~7.5	t	1H	H6 (Quinoline)
~5.0	S	2H	-CH ₂ -
~4.8 (broad)	S	2H	-NH2

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~150	C2 (Quinoline)
~147	C8a (Quinoline)
~135	C4 (Quinoline)
~130	C8 (Quinoline)
~129	C3 (Quinoline)
~128.5	C5 (Quinoline)
~128	C4a (Quinoline)
~127	C6 (Quinoline)
~126.5	C7 (Quinoline)
~75	-CH₂-



Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment
174	[M]+ (Molecular Ion)
143	[M - ONH ₂]+
142	[M - H ₂ NO] ⁺
129	[Quinoline-3-yl]+
116	[C ₉ H ₆] ⁺

Experimental Protocols NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **O-(3-quinolyl)methylhydroxylamine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.



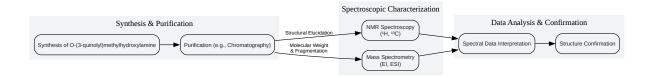
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization ESI or Electron Ionization EI).
- ESI-MS Acquisition (for accurate mass):
 - Infuse the sample solution directly into the ESI source.
 - Acquire the mass spectrum in positive ion mode.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize fragmentation.
- EI-MS Acquisition (for fragmentation pattern):
 - Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
 - Acquire the mass spectrum using a standard electron energy of 70 eV.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement.

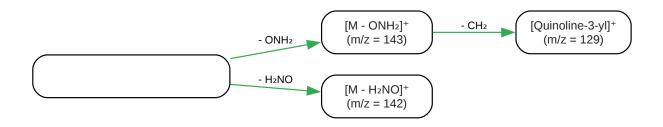
Visualizations





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Caption: Analytical workflow for the synthesis and characterization of **O-(3-quinolyl)methylhydroxylamine**.



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